2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide
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Overview
Description
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is a synthetic organic compound characterized by its imidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide typically involves the reaction of 4,5-diphenylimidazole with a suitable sulfanylating agent, followed by acylation with N-propylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The sulfanyl group can also participate in redox reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
- 4,5-diphenylimidazole derivatives
Uniqueness
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C20H21N3OS/c1-2-13-21-17(24)14-25-20-22-18(15-9-5-3-6-10-15)19(23-20)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
LUDTUYOSUUTCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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